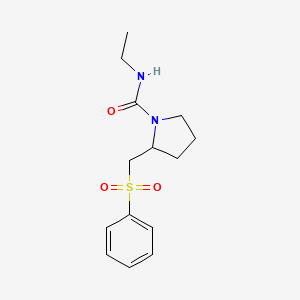

N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

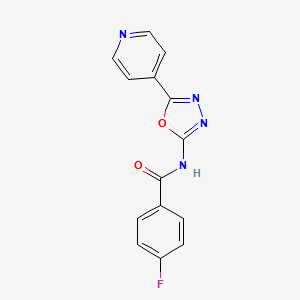

N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide, also known as SMIP-016, is a chemical compound that has been synthesized for its potential use in scientific research. SMIP-016 is a pyrrolidine-based small molecule that has been shown to have a high affinity for the sigma-2 receptor. The sigma-2 receptor is a protein that is found in high concentrations in various cancer cells and has been identified as a potential target for cancer therapy.

Aplicaciones Científicas De Investigación

Anticancer Activity

The pyrrolidine ring and its derivatives have been investigated for their potential as anticancer agents. Researchers have explored their ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways. The compound’s structural features may allow it to interact with specific protein targets involved in cancer progression .

Anti-inflammatory Properties

Pyrrolidine-based compounds have demonstrated anti-inflammatory effects. By modulating immune responses and inhibiting pro-inflammatory mediators, they could be valuable in treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma. Further studies are needed to explore the specific mechanisms of action .

Neuroprotection and Cognitive Enhancement

The pyrrolidine scaffold has attracted interest in neuropharmacology. Compounds containing this ring may enhance cognitive function, protect neurons from oxidative stress, and potentially mitigate neurodegenerative diseases. Researchers are investigating their impact on neurotransmitter systems and neuroinflammation .

Antiviral Activity

Certain pyrrolidine derivatives exhibit antiviral properties. They may interfere with viral replication, attachment, or entry into host cells. Investigations have focused on their efficacy against RNA viruses (e.g., influenza, HIV) and DNA viruses (e.g., herpesviruses). These compounds could contribute to the development of novel antiviral therapies .

Enantioselective Synthesis and Chiral Ligands

The stereogenic carbons in the pyrrolidine ring make it an excellent scaffold for enantioselective synthesis. Researchers have used it to create chiral ligands for asymmetric catalysis. These ligands play a crucial role in organic synthesis, allowing chemists to produce specific enantiomers with high selectivity .

Agrochemical Applications

Pyrrolidine-based compounds have also found applications in agriculture. They may act as insecticides, fungicides, or herbicides. Their diverse biological activity makes them attractive candidates for crop protection and pest management .

Propiedades

IUPAC Name |

2-(benzenesulfonylmethyl)-N-ethylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-2-15-14(17)16-10-6-7-12(16)11-20(18,19)13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPXUCOWQNCSJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCCC1CS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2383329.png)

![Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate](/img/structure/B2383331.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2383333.png)

![4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2383336.png)

![N'-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2383338.png)

![2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2383339.png)

![ethyl 1-{4-[(1-cyanocyclobutyl)carbamoyl]phenyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2383342.png)

![(4-(4-Fluorophenyl)piperazin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone](/img/structure/B2383343.png)

![N-[3-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2383347.png)

![tert-Butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2383348.png)